molecular formula C9H17NO2 B126613 2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) CAS No. 155631-48-4

2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)

Numéro de catalogue B126613
Numéro CAS: 155631-48-4
Poids moléculaire: 171.24 g/mol
Clé InChI: MSUGQGACPOZSJS-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA, and it has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties.

Applications De Recherche Scientifique

DMXAA has been studied for its anti-tumor properties, particularly in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, DMXAA has been studied for its anti-viral properties, as it has been shown to inhibit the replication of certain viruses.

Mécanisme D'action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system. DMXAA has been shown to induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a key role in the anti-tumor activity of DMXAA. DMXAA has also been shown to activate the NF-kappaB pathway, which is involved in the regulation of inflammation and immune responses.

Effets Biochimiques Et Physiologiques

DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. DMXAA has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. Additionally, DMXAA has been shown to have anti-viral properties, as it has been shown to inhibit the replication of certain viruses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of DMXAA is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. Additionally, DMXAA has been shown to have anti-inflammatory and anti-viral properties, which may have potential applications in the treatment of inflammatory diseases and viral infections.
One of the limitations of DMXAA is its potential toxicity. It has been shown to induce hypotension and vascular leakage in animal models, which may limit its clinical use. Additionally, DMXAA has been shown to have a short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of DMXAA. One direction is the development of analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DMXAA, particularly with regard to its activation of the immune system. Additionally, the potential applications of DMXAA in the treatment of inflammatory diseases and viral infections warrant further study.
Conclusion:
In conclusion, DMXAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties, and has shown promise as a potential therapeutic agent. Further study is needed to fully understand the mechanism of action of DMXAA and to develop analogs with improved pharmacokinetic properties and reduced toxicity.

Méthodes De Synthèse

DMXAA can be synthesized through a multi-step process involving the reaction of 2-oxazoline with isobutyraldehyde followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with sulfuric acid to yield DMXAA.

Propriétés

Numéro CAS

155631-48-4

Nom du produit

2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)

Formule moléculaire

C9H17NO2

Poids moléculaire

171.24 g/mol

Nom IUPAC

2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol

InChI

InChI=1S/C9H17NO2/c1-6(2)7-5-12-8(10-7)9(3,4)11/h6-7,11H,5H2,1-4H3/t7-/m1/s1

Clé InChI

MSUGQGACPOZSJS-SSDOTTSWSA-N

SMILES isomérique

CC(C)[C@H]1COC(=N1)C(C)(C)O

SMILES

CC(C)C1COC(=N1)C(C)(C)O

SMILES canonique

CC(C)C1COC(=N1)C(C)(C)O

Synonymes

2-Oxazolemethanol,4,5-dihydro-alpha,alpha-dimethyl-4-(1-methylethyl)-,(4S)-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.